molecular formula C17H28N2O B7928042 2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol

2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol

Cat. No.: B7928042
M. Wt: 276.4 g/mol
InChI Key: GAMVUPFKLNSLOS-UHFFFAOYSA-N
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Description

2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol is a complex organic compound with a unique structure that includes both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. One common method involves the reaction of cyclohexylamine with benzyl chloride to form N-benzylcyclohexylamine. This intermediate is then reacted with ethylamine under controlled conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. Catalysts and solvents may be used to enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield cyclohexanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used as an intermediate in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol exerts its effects involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with enzymes or receptors, altering their activity. The alcohol group can also participate in hydrogen bonding, further influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylamino)-ethanol
  • 2-(Cyclohexylamino)-ethanol
  • 2-(Ethylamino)-ethanol

Uniqueness

2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol is unique due to its combination of benzyl, ethyl, and cyclohexyl groups, which provide a distinct set of chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

2-[[2-[benzyl(ethyl)amino]cyclohexyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-2-19(14-15-8-4-3-5-9-15)17-11-7-6-10-16(17)18-12-13-20/h3-5,8-9,16-18,20H,2,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMVUPFKLNSLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCCC2NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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